molecular formula C13H11F2N3O3 B2633547 N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 941998-42-1

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2633547
CAS RN: 941998-42-1
M. Wt: 295.246
InChI Key: LCGRCTLPBLMICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as Difloxacin, is a synthetic quinolone antibiotic that has been widely used in the treatment of various bacterial infections. Difloxacin has been shown to exhibit potent antibacterial activity against a broad range of gram-negative and gram-positive bacteria, making it a promising candidate for the development of new antibiotics.

Mechanism of Action

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its antibacterial effect by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide binds to the active site of these enzymes, preventing them from performing their normal function. This results in the formation of abnormal DNA structures and ultimately, bacterial cell death.
Biochemical and Physiological Effects:
N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide exhibits a number of biochemical and physiological effects, including the inhibition of bacterial DNA replication, the disruption of bacterial cell membrane integrity, and the induction of oxidative stress in bacterial cells. These effects contribute to the potent antibacterial activity of N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide and make it an effective treatment for a wide range of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide in lab experiments is its broad-spectrum antibacterial activity, which allows researchers to study the effects of the drug on a wide range of bacterial species. However, one limitation of using N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is its potential to induce antibiotic resistance in bacterial populations, which can limit the usefulness of the drug over time.

Future Directions

There are several future directions for research involving N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide, including the development of new quinolone antibiotics that exhibit improved potency and reduced potential for antibiotic resistance. Additionally, researchers may investigate the potential use of N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide in combination with other antibiotics or as part of a broader antibiotic stewardship strategy to combat the growing problem of antibiotic resistance. Finally, further studies may be conducted to better understand the biochemical and physiological effects of N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide on bacterial cells, which could lead to the development of new treatments for bacterial infections.

Synthesis Methods

The synthesis of N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves a multi-step process that includes the reaction of 2,6-difluorobenzylamine with 5-methylisoxazole-3-carboxylic acid, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then purified through a series of column chromatography and recrystallization steps.

Scientific Research Applications

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide has been extensively studied for its antibacterial properties and has been used in a variety of scientific research applications. One of the most common applications of N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is in the study of bacterial DNA gyrase and topoisomerase IV, which are the primary targets of quinolone antibiotics. N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide has been shown to inhibit the activity of these enzymes, leading to the disruption of bacterial DNA replication and ultimately, bacterial cell death.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O3/c1-7-5-11(18-21-7)17-13(20)12(19)16-6-8-9(14)3-2-4-10(8)15/h2-5H,6H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGRCTLPBLMICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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